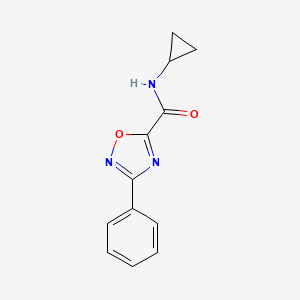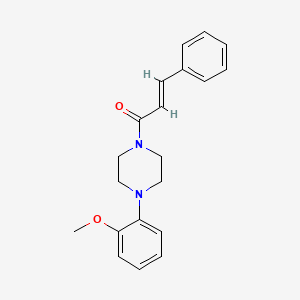
1-cinnamoyl-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cinnamoyl-4-(2-methoxyphenyl)piperazine, also known as CPP, is a chemical compound that has gained increasing attention in the field of scientific research. CPP is a piperazine derivative that possesses various biological activities, such as anti-inflammatory, analgesic, and anticonvulsant effects.
作用機序
The mechanism of action of 1-cinnamoyl-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways and ion channels in the body. 1-cinnamoyl-4-(2-methoxyphenyl)piperazine has been found to interact with the GABAergic system, which is involved in the regulation of anxiety and seizure activity. 1-cinnamoyl-4-(2-methoxyphenyl)piperazine also modulates the activity of voltage-gated sodium channels, which are important for the propagation of action potentials in neurons.
Biochemical and Physiological Effects
1-cinnamoyl-4-(2-methoxyphenyl)piperazine has been shown to have various biochemical and physiological effects on the body. 1-cinnamoyl-4-(2-methoxyphenyl)piperazine has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases. 1-cinnamoyl-4-(2-methoxyphenyl)piperazine also modulates the activity of pain receptors in the central nervous system, which reduces the perception of pain. Moreover, 1-cinnamoyl-4-(2-methoxyphenyl)piperazine has been found to block the activity of voltage-gated sodium channels, which prevents the propagation of action potentials in neurons.
実験室実験の利点と制限
1-cinnamoyl-4-(2-methoxyphenyl)piperazine has several advantages for lab experiments. 1-cinnamoyl-4-(2-methoxyphenyl)piperazine is a relatively stable compound that can be easily synthesized and purified. 1-cinnamoyl-4-(2-methoxyphenyl)piperazine has also been extensively studied for its biological activity, which makes it a promising compound for further research. However, there are also limitations to the use of 1-cinnamoyl-4-(2-methoxyphenyl)piperazine in lab experiments. 1-cinnamoyl-4-(2-methoxyphenyl)piperazine has low water solubility, which can make it difficult to use in aqueous solutions. Moreover, the mechanism of action of 1-cinnamoyl-4-(2-methoxyphenyl)piperazine is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
For the study of 1-cinnamoyl-4-(2-methoxyphenyl)piperazine include investigating its potential therapeutic applications and elucidating its mechanism of action.
合成法
1-cinnamoyl-4-(2-methoxyphenyl)piperazine can be synthesized through a multistep reaction starting from 2-methoxybenzaldehyde and cinnamoyl chloride. The reaction involves the formation of an intermediate, which is then cyclized to produce 1-cinnamoyl-4-(2-methoxyphenyl)piperazine. The purity and yield of 1-cinnamoyl-4-(2-methoxyphenyl)piperazine can be improved by using different solvents and purification methods.
科学的研究の応用
1-cinnamoyl-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of research. 1-cinnamoyl-4-(2-methoxyphenyl)piperazine has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 1-cinnamoyl-4-(2-methoxyphenyl)piperazine also possesses analgesic properties by modulating the activity of pain receptors in the central nervous system. Moreover, 1-cinnamoyl-4-(2-methoxyphenyl)piperazine has anticonvulsant effects by blocking the activity of voltage-gated sodium channels.
特性
IUPAC Name |
(E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-24-19-10-6-5-9-18(19)21-13-15-22(16-14-21)20(23)12-11-17-7-3-2-4-8-17/h2-12H,13-16H2,1H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLLAJFKXONQNY-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(1,1,2,2-tetrafluoroethoxy)benzamide hydrochloride](/img/structure/B5504567.png)
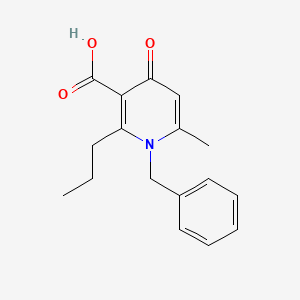
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5504579.png)
![4-hydroxy-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5504593.png)

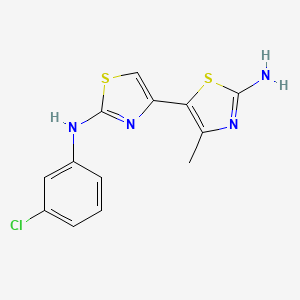
![[1-(3-chloro-4-ethoxybenzyl)-3-propylpiperidin-3-yl]methanol](/img/structure/B5504605.png)
![5-[(2,4-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5504612.png)
![(1R*,5R*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5504628.png)
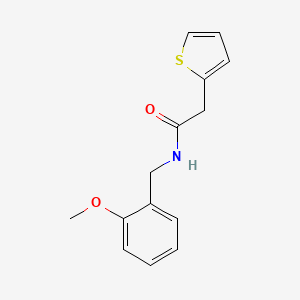

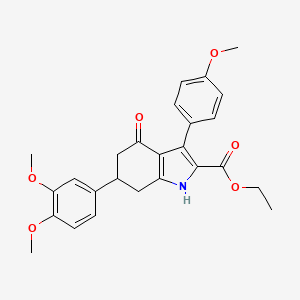
![2-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5504641.png)
